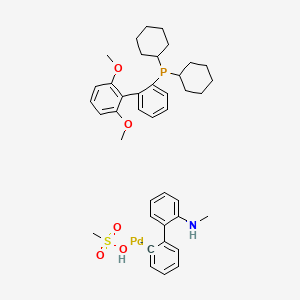
SPhos Pd G4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
SPhos Pd G4 is synthesized through a series of chemical reactions involving the coordination of palladium with biarylphosphine ligands. The synthetic route typically involves the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized by reacting dicyclohexylphosphine with 2,6-dimethoxybiphenyl.
Palladium Coordination: The synthesized ligand is then coordinated with palladium to form the palladacycle complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
SPhos Pd G4 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also facilitate reduction reactions.
Substitution: This compound is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in the following reactions:
Buchwald-Hartwig Cross Coupling Reaction: Involves the use of amines and aryl halides.
Heck Reaction: Utilizes alkenes and aryl halides.
Hiyama Coupling: Involves organosilanes and aryl halides.
Negishi Coupling: Uses organozinc reagents and aryl halides.
Sonogashira Coupling: Involves alkynes and aryl halides.
Stille Coupling: Uses organotin reagents and aryl halides.
Suzuki-Miyaura Coupling: Involves boronic acids and aryl halides.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
SPhos Pd G4 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of SPhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center coordinates with the ligands and substrates, enabling the transfer of functional groups and the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
類似化合物との比較
Similar Compounds
XPhos Pd G4: Another fourth-generation palladium precatalyst with similar applications but different ligand structures.
RuPhos Pd G4: A related compound with different electronic properties and reactivity.
BrettPhos Pd G3: A third-generation palladium precatalyst with a different ligand structure and reactivity.
Uniqueness
SPhos Pd G4 is unique due to its high stability, reactivity, and versatility in facilitating various cross-coupling reactions. Its ability to accommodate bulky ligands and its long life in solution make it a valuable tool in organic synthesis.
特性
分子式 |
C40H51NO5PPdS- |
|---|---|
分子量 |
795.3 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C26H35O2P.C13H12N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChIキー |
OKZSMIKUOOLMFO-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


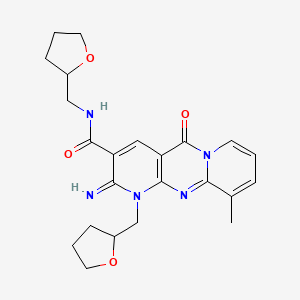
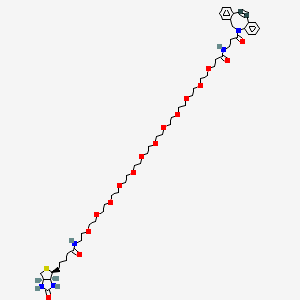
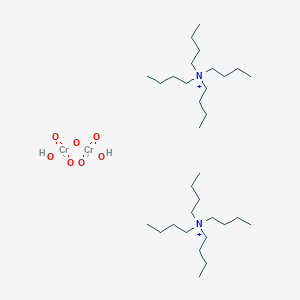
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)


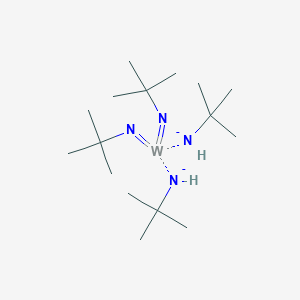

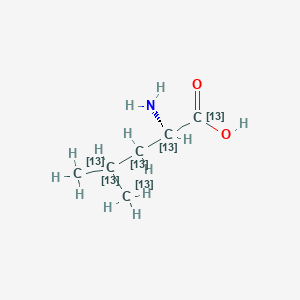
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

